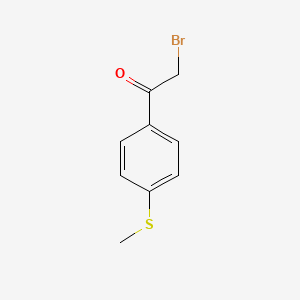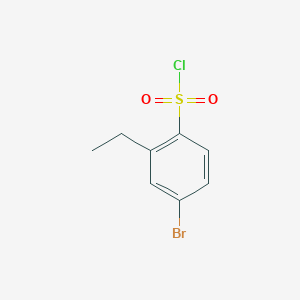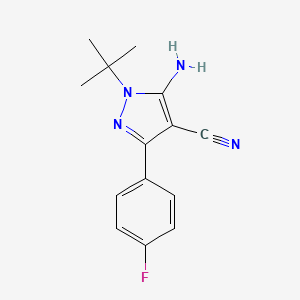
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a chemical compound with the molecular weight of 366.9 . Its IUPAC name is 1-bromo-3-iodo-5-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is 1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H . The InChI key is SJEYHNDEVIRTLB-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a solid or liquid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .Applications De Recherche Scientifique
Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene
1-Bromo-3-(trifluoromethoxy)benzene can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .
Synthesis of Atropisomeric Diphosphine Ligand
This compound can also be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand known as (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
Incorporation into Small Molecules in Life Science Research
After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research . The trifluoromethoxy group, which is part of the 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene molecule, is finding increased utility as a substituent in bioactives .
Use in Pharmaceutical Research
Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could potentially be used in the development of new pharmaceuticals .
Development of Fluorinated Drugs
There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . The trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could contribute to this trend .
Preparation of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Ion
Although this application is related to a different but similar compound, 1,3-Bis(trifluoromethyl)-5-bromobenzene, it’s worth mentioning that it is used to prepare the tetrakis[3,5-bis(trifluoromethoxy)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations . It’s possible that 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could be used in a similar manner.
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .
Mécanisme D'action
Mode of Action
It’s known to undergo diels-alder reactions with lithium diisopropylamide (lda) in thf and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Biochemical Pathways
The compound’s ability to undergo diels-alder reactions suggests it may influence pathways involving these types of reactions .
Result of Action
Its ability to undergo diels-alder reactions suggests it could potentially form new compounds with biological activity .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene can be influenced by various environmental factors. These include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present .
Propriétés
IUPAC Name |
1-bromo-3-iodo-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYHNDEVIRTLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375597 |
Source


|
| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene | |
CAS RN |
845866-78-6 |
Source


|
| Record name | 1-bromo-3-iodo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

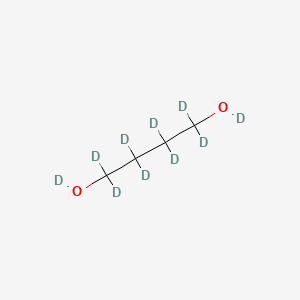
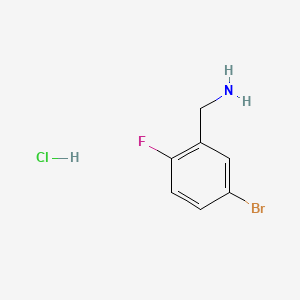

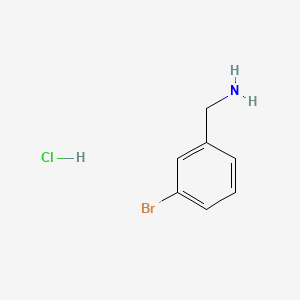

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
